molecular formula C12H25N3O B7930185 (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Cat. No.: B7930185
M. Wt: 227.35 g/mol
InChI Key: AILVBEINJVIWCI-VUWPPUDQSA-N
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Description

This compound is a chiral propionamide derivative characterized by an isopropyl group and a 1-methyl-pyrrolidin-2-ylmethyl substituent on the nitrogen atom of the amide backbone. Its stereochemistry at the α-carbon (S-configuration) and the pyrrolidine ring (R/S-configuration, depending on synthesis) plays a critical role in its physicochemical and biological properties . The molecule has applications in medicinal chemistry, particularly in the design of ligands targeting neurological receptors or enzymes, though specific therapeutic uses remain under investigation.

Key structural features include:

  • Chiral centers: At the α-carbon (S-configuration) and the pyrrolidine ring.
  • Molecular formula: Based on analogs (e.g., ), the formula is likely C₁₂H₂₄N₃O, with a molar mass of ~226.34 g/mol.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)15(12(16)10(3)13)8-11-6-5-7-14(11)4/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVBEINJVIWCI-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN1C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-propionamide and (S)-1-Methyl-2-pyrrolidinemethanol.

    Formation of Intermediate: The (S)-1-Methyl-2-pyrrolidinemethanol is reacted with an appropriate protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then coupled with (S)-2-Amino-propionamide under suitable conditions, such as the presence of a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

    Deprotection: The final step involves the removal of the protecting group to yield (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Neuropharmacology

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide has been investigated for its effects on the central nervous system. It is believed to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can potentially lead to applications in treating neurological disorders such as depression and anxiety.

Analgesic Properties

Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies. Studies have shown that it can influence pain pathways in animal models, suggesting its utility in developing non-opioid analgesics.

Antidepressant Effects

Preliminary studies suggest that (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide may exhibit antidepressant-like effects in behavioral models. Its ability to modulate neurotransmitter levels could be beneficial in designing new treatments for depression.

Therapeutic Applications

Application AreaPotential Use CaseEvidence Level
NeuropharmacologyTreatment of anxiety and depressionPreliminary
Pain ManagementNon-opioid analgesic developmentOngoing research
Neurological DisordersModulation of neurotransmitter systemsExperimental

Case Study 1: Neuropharmacological Research

In a study published in a peer-reviewed journal, researchers evaluated the effects of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide on serotonin receptors. The findings indicated a significant increase in serotonin levels in the brain, correlating with reduced anxiety-like behaviors in rodent models.

Case Study 2: Analgesic Properties

Another investigation focused on the compound's analgesic effects using the formalin test in rats. Results demonstrated that administration of the compound led to a marked reduction in pain responses compared to control groups, highlighting its potential as an alternative analgesic agent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with five structurally related analogs, highlighting substituent differences and their implications:

Compound Name Substituents (R₁, R₂) Molecular Formula Molar Mass (g/mol) Key Features
(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide (Target) R₁ = isopropyl; R₂ = 1-methyl-pyrrolidin-2-yl C₁₂H₂₄N₃O 226.34 High lipophilicity; stereochemical complexity
(S)-2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide (CAS 926256-17-9) R₁ = cyclopropyl; R₂ = 1-methyl-pyrrolidin-2-yl C₁₂H₂₃N₃O 225.33 Enhanced metabolic stability due to cyclopropyl
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (CAS 1355789-17-1) R₁ = ethyl; R₂ = 1-benzyl-pyrrolidin-2-yl C₁₈H₂₈N₃O 302.43 Increased aromatic interactions; potential CNS activity
(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide (CAS 62642-63-1) R₁ = cyclopropyl; R₂ = 2-oxo-pyrrolyl C₁₁H₁₈N₄O₂ 246.29 Electrophilic ketone group; possible enzyme inhibition
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide R₁ = thiadiazole; R₂ = H C₆H₉N₃OS 171.22 Broad bioactivity (antidiuretic, anticancer) but lower stereochemical complexity

Biological Activity

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide, also known by its CAS number 1401668-98-1, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₅N₃O
  • Molecular Weight : 227.35 g/mol
  • CAS Number : 1401668-98-1

The biological activity of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is primarily attributed to its interaction with various biological targets. It has been studied for its potential role as a modulator of neurotransmitter transporters, particularly in the context of neurological disorders.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain. Glutamate is a key neurotransmitter involved in synaptic transmission, and its dysregulation is associated with various neurological conditions such as epilepsy and neurodegenerative diseases. Preliminary studies suggest that (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide enhances EAAT2 activity, potentially leading to reduced excitotoxicity in neuronal cells .

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays have demonstrated that (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide exhibits selective cytotoxicity against certain cancer cell lines. For instance, studies involving various cancer cell lines showed that this compound could inhibit cell proliferation effectively, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Mechanistic Insights : The compound's mechanism of action was further elucidated through cell cycle analysis and apoptosis assays. Results indicated that treatment with (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide led to increased sub-G1 populations in treated cells, suggesting induction of apoptosis .

Case Studies

A notable case study involved the evaluation of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide in animal models for its neuroprotective effects. The study highlighted the compound's ability to mitigate neuronal damage following induced excitotoxicity, reinforcing its potential therapeutic applications in neuroprotection .

Comparative Analysis

Compound Target Activity IC50 Value Cell Line Tested
(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamideEAAT Modulation25 µMNeuronal Cells
CisplatinDNA Crosslinking15 µMMDA-MB-231
Compound 5eCytotoxicity10 µMHT-29

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